molecular formula C24H27N5O4S B2830142 (4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-81-0

(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2830142
CAS No.: 898349-81-0
M. Wt: 481.57
InChI Key: ILQUVLYODMIANR-UHFFFAOYSA-N
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Description

(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including triazoles and thiazoles, are of significant interest due to their diverse biological activities. For instance, the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives have been explored, highlighting the methods to obtain compounds with potential biological applications (Bektaş et al., 2007). Another study discusses a new approach for the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety, demonstrating the versatility of furans in synthesizing complex heterocycles (Abdelhamid et al., 2012).

Antimicrobial Activities

The antimicrobial potential of heterocyclic compounds is a significant area of research. For example, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, bearing semicarbazide and triazole moieties, showed good antimicrobial activities, indicating the therapeutic potential of such molecules (Tumosienė et al., 2020). Another study on azole derivatives demonstrated that incorporating piperazine and furan into the molecular structure could enhance antimicrobial effectiveness (Başoğlu et al., 2013).

Anticancer Properties

The search for new anticancer agents has led to the investigation of heterocyclic compounds. A study focusing on novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives revealed that some compounds exhibited potent antibacterial activity and could serve as potential molecules for further development in cancer treatment (Nagaraj et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-3-19-25-24-29(26-19)23(31)21(34-24)20(16-7-9-17(10-8-16)32-4-2)27-11-13-28(14-12-27)22(30)18-6-5-15-33-18/h5-10,15,20,31H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQUVLYODMIANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.